molecular formula C6H10Br2N2O6 B13985402 2,5-Dibromo-2,5-dinitrohexane-1,6-diol CAS No. 89580-58-5

2,5-Dibromo-2,5-dinitrohexane-1,6-diol

Cat. No.: B13985402
CAS No.: 89580-58-5
M. Wt: 365.96 g/mol
InChI Key: DREFRXAPDSLSHD-UHFFFAOYSA-N
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Description

2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a chemical compound with the molecular formula C6H8Br2N2O6 It is characterized by the presence of two bromine atoms and two nitro groups attached to a hexane backbone, with hydroxyl groups at the terminal positions

Preparation Methods

The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:

    Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Dibromo-2,5-dinitrohexane-1,6-diol can be compared with other similar compounds, such as:

    2,5-Dibromohydroquinone: This compound has a similar bromine substitution pattern but lacks nitro groups, making it less reactive in certain contexts.

    2,5-Dibromo-1,4-benzenediol: Another similar compound with bromine atoms at the 2 and 5 positions but with a benzene ring instead of a hexane backbone.

Properties

CAS No.

89580-58-5

Molecular Formula

C6H10Br2N2O6

Molecular Weight

365.96 g/mol

IUPAC Name

2,5-dibromo-2,5-dinitrohexane-1,6-diol

InChI

InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2

InChI Key

DREFRXAPDSLSHD-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br

Origin of Product

United States

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